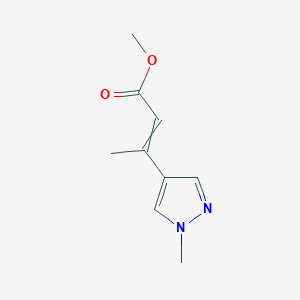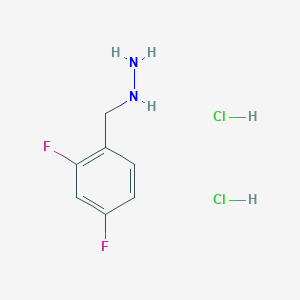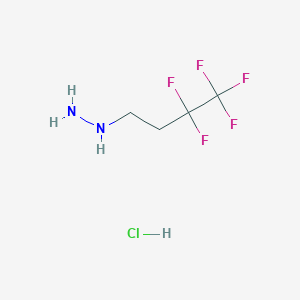![molecular formula C10H13NO2 B11718125 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol is an organic compound with the molecular formula C10H13NO2. It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by its phenolic structure, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol typically involves the reaction of 4-hydroxy-2-methylacetophenone with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then methylated to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Applications De Recherche Scientifique
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxime group can also interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological and chemical effects.
Comparaison Avec Des Composés Similaires
- 4-hydroxy-2-methylacetophenone
- 4-[(1E)-1-(hydroxyimino)ethyl]-2-methylphenol
- 4-[(1E)-1-(ethoxyimino)ethyl]-2-methylphenol
Comparison: 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol is unique due to its methoxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group enhances its solubility and stability, making it more suitable for certain applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-[(Z)-N-methoxy-C-methylcarbonimidoyl]-2-methylphenol |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(4-5-10(7)12)8(2)11-13-3/h4-6,12H,1-3H3/b11-8- |
Clé InChI |
QWTPIWLCXYFPND-FLIBITNWSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C(=N\OC)/C)O |
SMILES canonique |
CC1=C(C=CC(=C1)C(=NOC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


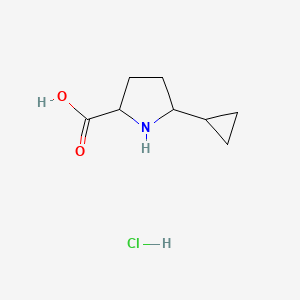
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)
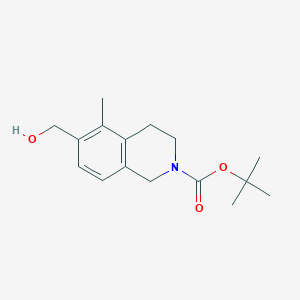
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
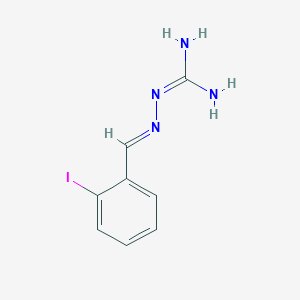
![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)

